3-(Hydroxymethyl)benzaldehyde
Overview
Description
3-(Hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da . It is also known by other names such as 3-Formylbenzyl alcohol and 3-Hydroxymethylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) attached to it .Scientific Research Applications
Green Chemistry and Synthesis
An innovative application in green chemistry involves using ionic liquids as solvents and catalysts for organic reactions, such as the Knoevenagel condensation, which is a cornerstone in synthesizing coumarins and other important organic compounds. This approach not only exemplifies the utility of 3-(Hydroxymethyl)benzaldehyde in synthesizing complex organic molecules but also highlights the shift towards more sustainable and environmentally-friendly chemical processes (Verdía, Santamarta, & Tojo, 2017).
Materials Science
In materials science, this compound derivatives have been explored for their potential in creating new materials with specific properties. For instance, the synthesis and characterization of novel isochromene derivatives via tandem Ugi reaction/nucleophilic substitution demonstrate the compound's role in developing materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Banfi et al., 2010).
Catalysis and Chemical Transformations
The compound has been utilized in catalysis, where it serves as a precursor or intermediate in various chemical transformations. Research has demonstrated its role in the synthesis of α-(hydroxymethyl)benzaldehydes via Diels–Alder reactions, showcasing its utility in complex organic syntheses and the development of new synthetic methodologies (Morrison & Burnell, 2001).
Enzymatic Synthesis
Enzyme catalysis represents another significant area of application, where enzymes like benzaldehyde lyase are used to catalyze the formation and cleavage of benzoin derivatives, further emphasizing the compound's role in biocatalysis and the production of chiral intermediates for pharmaceutical applications (Kühl et al., 2007).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been explored for detecting nitroaromatics, a class of compounds with significant environmental and security implications. This application underscores the compound's utility in developing sensitive and selective detection methods for hazardous substances (Chattopadhyay et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(hydroxymethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNQOMJEQKBLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520852 | |
Record name | 3-(Hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52010-98-7 | |
Record name | 3-(Hydroxymethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52010-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hydroxymethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-hydroxy-3-(hydroxymethyl)benzaldehyde in Brachiaria humidicola root exudates?
A1: This discovery contributes to our understanding of Biological Nitrification Inhibition (BNI) [, ]. While previous research primarily attributed Brachiaria humidicola's BNI to diterpenes like 3-epi-brachialactone, this finding highlights the potential role of an assemblage of bioactive secondary metabolites in this process []. Further research into the individual contributions of these metabolites, including 2-hydroxy-3-(hydroxymethyl)benzaldehyde, to the overall BNI activity of Brachiaria humidicola is needed.
Q2: Is there any evidence of 2-hydroxy-3-(hydroxymethyl)benzaldehyde exhibiting biological activity?
A2: While the research provided focuses on other compounds, a closely related compound, 5-tert-butyl-2-hydroxy-3-hydroxymethyl-benzaldehyde, also found in p-tert-butylphenol-formaldehyde resin, has been identified as a contact allergen []. This suggests that 2-hydroxy-3-(hydroxymethyl)benzaldehyde and its structural analogs could have biological activities warranting further investigation.
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